molecular formula C24H29N5O4S B11272882 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide

5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide

Cat. No.: B11272882
M. Wt: 483.6 g/mol
InChI Key: TZOVJWXQYRSTCA-UHFFFAOYSA-N
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Description

5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperazine ring, a pyrazole ring, and sulfonamide functionality, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE typically involves multiple steps, including the formation of the piperazine and pyrazole rings, followed by sulfonamide formation. Common reagents used in these reactions include dimethylphenylpiperazine, ethoxyphenyl compounds, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE is unique due to its combination of piperazine, pyrazole, and sulfonamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide

InChI

InChI=1S/C24H29N5O4S/c1-4-33-20-8-6-19(7-9-20)27-34(31,32)23-16-21(25-26-23)24(30)29-13-11-28(12-14-29)22-10-5-17(2)15-18(22)3/h5-10,15-16,27H,4,11-14H2,1-3H3,(H,25,26)

InChI Key

TZOVJWXQYRSTCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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